2-Bromo-5-chlorobenzyl alcohol molecular structure
2-Bromo-5-chlorobenzyl alcohol molecular structure
Part 1: Executive Summary
2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) is a high-value halogenated building block critical to modern medicinal chemistry. Distinguished by its unique 1,2,5-substitution pattern, this scaffold offers orthogonal reactivity: the labile benzylic hydroxyl group allows for etherification or oxidation, while the aryl bromide and chloride moieties provide differentiated sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a comprehensive structural analysis, validated synthetic protocols, and application workflows for researchers utilizing this compound in the development of antifungal agents (benzoxaboroles) and kinase inhibitors (VEGFR-2).
Part 2: Molecular Architecture & Electronic Properties
The chemical versatility of 2-Bromo-5-chlorobenzyl alcohol stems from the electronic interplay between its substituents.
Structural Connectivity
-
Core: Benzene ring.
-
Position 1: Hydroxymethyl group (-CH₂OH). Acts as a directing group for lithiation and a nucleophile/electrophile handle.
-
Position 2: Bromine atom.[1][2][3][4] The primary site for palladium-catalyzed oxidative addition due to the weaker C-Br bond compared to C-Cl.
-
Position 5: Chlorine atom.[1][2][5][6][7][8] Provides metabolic stability and lipophilicity; generally inert under standard Suzuki conditions used for the bromine, allowing for sequential functionalization.
Electronic Analysis
-
Inductive Effects: Both halogens exert a
(electron-withdrawing) inductive effect, deactivating the ring towards electrophilic aromatic substitution. -
Steric Environment: The ortho-bromine creates significant steric bulk near the benzylic position, influencing the rotational barrier of the hydroxymethyl group and protecting the C1 position from metabolic oxidation.
Figure 1: Connectivity map highlighting the orthogonal reactive sites (Br vs Cl) and the benzylic handle.
Part 3: Spectroscopic Characterization
Accurate identification is paramount. The following data is derived from high-purity samples (DMSO-d₆ solvent).
¹H NMR Analysis (300 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |
| 7.57 | Doublet (d) | 1H | J = 8.7 | H-3 | Deshielded by ortho-Br; couples with H-4. |
| 7.50 | Multiplet (m) | 1H | meta | H-6 | Ortho to CH₂OH; appears as a narrow doublet/multiplet due to weak meta-coupling. |
| 7.26 | Multiplet (dd) | 1H | J = 8.7, ~2.5 | H-4 | Ortho to Cl, meta to Br. Shows strong ortho coupling to H-3 and weak meta coupling to H-6. |
| 5.59 | Triplet (t) | 1H | J = 6.0 | -OH | Hydroxyl proton coupled to methylene protons. |
| 4.46 | Doublet (d) | 2H | J = 6.0 | -CH₂- | Benzylic methylene; doublet confirms coupling to OH. |
Diagnostic Key: The doublet at 7.57 ppm (H-3) is the most distinct aromatic signal, shifted downfield by the adjacent bromine atom.
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 220/222/224.
-
Isotope Pattern: The presence of one Br (
) and one Cl ( ) creates a characteristic "staircase" isotope pattern (M, M+2, M+4).
Part 4: Synthetic Methodologies
Two primary pathways exist for synthesizing this scaffold. The Aldehyde Reduction (Method A) is preferred for laboratory scale due to milder conditions and higher atom economy.
Method A: Reduction of 2-Bromo-5-chlorobenzaldehyde (Preferred)
-
Precursor: 2-Bromo-5-chlorobenzaldehyde (CAS 174265-12-4).
-
Solvent: Methanol (MeOH).[10]
Protocol:
-
Dissolution: Dissolve 2-bromo-5-chlorobenzaldehyde (1.0 eq) in MeOH (0.3 M concentration). Cool to 0°C.[3][9]
-
Addition: Add NaBH₄ (0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[11]
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography.
-
Yield: Typically 90-95% (White solid).
Method B: Reduction of 2-Bromo-5-chlorobenzoic Acid
-
Precursor: 2-Bromo-5-chlorobenzoic acid (CAS 21739-93-5).[2]
-
Reagent: Borane-THF complex (BH₃·THF).
-
Note: Requires strictly anhydrous conditions; more expensive than Method A.
Figure 2: Step-by-step reaction pathway for the preferred NaBH₄ reduction method.
Part 5: Pharmaceutical Applications
This molecule serves as a "linchpin" scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD) .
Boron-Based Antifungals (Benzoxaboroles)
The 2-bromo-5-chlorobenzyl alcohol scaffold is a direct precursor to Tavaborole analogs.
-
Mechanism: The benzylic alcohol is protected, and the aryl bromide undergoes lithium-halogen exchange followed by boronation.
-
Cyclization: Acidic hydrolysis yields the benzoxaborole ring, which binds to the editing site of leucyl-tRNA synthetase in fungi.
VEGFR-2 Kinase Inhibitors
Derivatives of this scaffold are used to synthesize Benzoxazoles and Indazoles .
-
Pathway: The benzyl alcohol is oxidized to the aldehyde or acid, then condensed with aminophenols to form the benzoxazole core.
-
Target: These motifs fit into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibiting angiogenesis in tumor environments.
Part 6: Safety & Handling (SDS Summary)
Signal Word: DANGER GHS Classifications: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
| Hazard Code | Description | Precautionary Measure |
| H301 | Toxic if swallowed. | Do not eat, drink, or smoke. Wash hands thoroughly. |
| H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation. | Wear safety goggles. |
| H335 | May cause respiratory irritation. | Use only in a fume hood. |
Storage: Store at room temperature (15-25°C), under inert atmosphere (Argon/Nitrogen) if possible to prevent slow oxidation of the alcohol.
References
-
Baker, S. J., et al. (2007). Boron-containing small molecules. U.S. Patent Application US20070265226A1. Link (Source for specific NMR data and synthesis from acid).
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-chlorobenzyl alcohol Product Sheet (CAS 60666-70-8).[5][7][12] Link
-
PubChem. (2023). Compound Summary for CID 329796221 (2-Bromo-5-chlorobenzyl alcohol). National Library of Medicine. Link
-
Oakwood Chemical. (n.d.). Safety Data Sheet: 2-Bromo-5-chlorobenzyl alcohol. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Suzuki coupling utility).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 89027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2006089067A2 - Boron-containing small molecules - Google Patents [patents.google.com]
- 4. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chlorobenzyl alcohol [oakwoodchemical.com]
- 6. AU2010203096A1 - Boron-containing small molecules - Google Patents [patents.google.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. US20070286822A1 - Compounds for the Treatment of Periodontal Disease - Google Patents [patents.google.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. WO2009111676A2 - Boron-containing small molecules as anti-inflammatory agents - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 页面加载中... [china.guidechem.com]
